molecular formula C14H12FNO4S B12143422 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12143422
M. Wt: 309.31 g/mol
InChI Key: SDONCJCNOWUSMT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves a multi-step process. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-[(4-fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with butanoic acid under acidic conditions to yield the final product .

Chemical Reactions Analysis

4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in disease development and progression.

Comparison with Similar Compounds

4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H12FNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-

InChI Key

SDONCJCNOWUSMT-FLIBITNWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.